5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid
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Overview
Description
5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, including benzoylamino, diazenyl, hydroxy, and sulfonic acid groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions, starting with commercially available naphthalene derivatives.
Introduction of Functional Groups: The benzoylamino group is introduced via an amide formation reaction, typically using benzoyl chloride and an appropriate amine under basic conditions.
Diazenyl Group Formation: The diazenyl group is formed through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with a phenol derivative.
Cyclohexylphenoxy Group Addition: The cyclohexylphenoxy group is introduced through an etherification reaction, using cyclohexylphenol and an appropriate leaving group.
Sulfonation: The sulfonic acid groups are introduced via sulfonation, typically using sulfuric acid or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Dye Synthesis: Used as an intermediate in the synthesis of azo dyes due to its diazenyl group.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology
Biomolecular Probes: Utilized in the development of probes for detecting specific biomolecules.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its complex structure and functional groups.
Industry
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and interaction with biological molecules. The benzoylamino and cyclohexylphenoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds with similar diazenyl groups used in dyeing processes.
Sulfonated Naphthalenes: Compounds with sulfonic acid groups used in detergents and dispersants.
Uniqueness
5-(Benzoylamino)-3-(2-(2-(2-cyclohexylphenoxy)phenyl)diazenyl)-4-hydroxy-2,7-naphthalenedisulfonic acid is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
178261-58-0 |
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Molecular Formula |
C35H31N3O9S2 |
Molecular Weight |
701.8 g/mol |
IUPAC Name |
5-benzamido-3-[[2-(2-cyclohexylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C35H31N3O9S2/c39-34-32-24(19-25(48(41,42)43)21-28(32)36-35(40)23-13-5-2-6-14-23)20-31(49(44,45)46)33(34)38-37-27-16-8-10-18-30(27)47-29-17-9-7-15-26(29)22-11-3-1-4-12-22/h2,5-10,13-22,39H,1,3-4,11-12H2,(H,36,40)(H,41,42,43)(H,44,45,46) |
InChI Key |
OEGNZGHSJLQMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2OC3=CC=CC=C3N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)NC(=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
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